molecular formula C20H16N4O6S2 B2596759 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 899963-75-8

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide

Cat. No. B2596759
CAS RN: 899963-75-8
M. Wt: 472.49
InChI Key: XXNXUHWLFHROFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H16N4O6S2 and its molecular weight is 472.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Elucidation

Research on similar nitroaromatic compounds has led to the synthesis and characterization of new molecules with potential biological activities. For instance, the synthesis of new nitroaromatic carboxylic acids and semicarbazones has been explored for their anti-leishmanial activity, highlighting the importance of the nitro group in biological activity and presenting a promising direction for veterinary use due to their comparable activity to traditional drugs and fewer side effects (Dias et al., 2015). Furthermore, the synthesis and reactivity of fusion products involving the 2-methylthiazole fragment and 2-(furan-2-yl)benzimidazole have been studied, providing insights into the structural features beneficial for biological applications (Elchaninov & Aleksandrov, 2018).

Biological Activity

Compounds containing furan and benzothiazole units have been synthesized and evaluated for their antibacterial and antifungal activities, showcasing the versatility of these frameworks in targeting various microbial strains (Patel, Patel, & Shah, 2015). This underscores the potential of such compounds in the development of new antimicrobial agents.

Anticancer Evaluation

The design and synthesis of molecules featuring benzamide derivatives have been pursued for anticancer activity evaluation. A series of substituted benzamides were synthesized and tested against various cancer cell lines, with some derivatives showing higher anticancer activities than the reference drug, highlighting the potential of these compounds in cancer chemotherapy (Ravinaik et al., 2021).

Electrophilic Substitution Reactions

Studies on the synthesis and properties of related heterocyclic compounds have explored electrophilic substitution reactions, providing valuable information on the chemical reactivity and potential modifications to enhance biological activity or solubility (Aleksandrov et al., 2021).

properties

IUPAC Name

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O6S2/c1-23(12-15-3-2-10-30-15)32(28,29)16-7-4-13(5-8-16)19(25)22-20-21-17-9-6-14(24(26)27)11-18(17)31-20/h2-11H,12H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNXUHWLFHROFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.